molecular formula C8H5BrClFO B2445418 3-Bromo-2-fluoro-5-methylbenzoyl chloride CAS No. 1499840-13-9

3-Bromo-2-fluoro-5-methylbenzoyl chloride

Cat. No.: B2445418
CAS No.: 1499840-13-9
M. Wt: 251.48
InChI Key: HHWSLVGBHIQKAW-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzoyl chloride core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylbenzoyl chloride typically involves the chlorination of 3-Bromo-2-fluoro-5-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

3-Bromo-2-fluoro-5-methylbenzoic acid+SOCl23-Bromo-2-fluoro-5-methylbenzoyl chloride+SO2+HCl\text{3-Bromo-2-fluoro-5-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Bromo-2-fluoro-5-methylbenzoic acid+SOCl2​→3-Bromo-2-fluoro-5-methylbenzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-fluoro-5-methylbenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (Et3N).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Substitution: Formation of 3-Bromo-2-fluoro-5-methylbenzamide or 3-Bromo-2-fluoro-5-methylbenzoate derivatives.

    Reduction: Formation of 3-Bromo-2-fluoro-5-methylbenzyl alcohol.

    Oxidation: Formation of 3-Bromo-2-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-5-methylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable for constructing complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is employed in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzoyl chloride primarily involves its reactivity as an electrophile. The presence of electron-withdrawing groups (bromine, fluorine, and chlorine) on the benzoyl chloride core enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into target molecules.

Comparison with Similar Compounds

  • 3-Bromo-2-fluorobenzoyl chloride
  • 3-Bromo-5-methylbenzoyl chloride
  • 2-Fluoro-5-methylbenzoyl chloride

Comparison: 3-Bromo-2-fluoro-5-methylbenzoyl chloride is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the benzoyl chloride core. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of both bromine and fluorine enhances the compound’s electrophilicity, making it more reactive towards nucleophiles than 3-Bromo-5-methylbenzoyl chloride or 2-Fluoro-5-methylbenzoyl chloride.

Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4-2-5(8(10)12)7(11)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWSLVGBHIQKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499840-13-9
Record name 3-bromo-2-fluoro-5-methylbenzoyl chloride
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